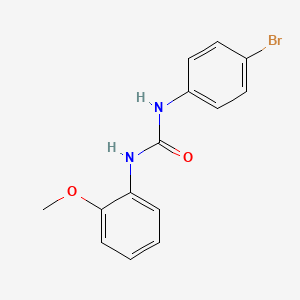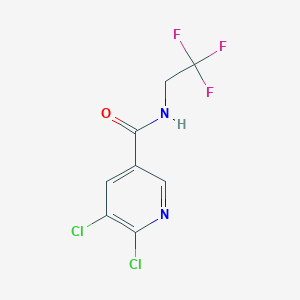
N-(2-aminoethyl)pyridin-4-amine
Übersicht
Beschreibung
N-(2-aminoethyl)pyridin-4-amine: is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-aminoethyl)pyridin-4-amine involves the reductive amination of 4-pyridinecarboxaldehyde with ethylenediamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-chloropyridine with ethylenediamine under basic conditions. This reaction can be carried out in solvents like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost and availability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-aminoethyl)pyridin-4-amine can undergo oxidation reactions, typically forming N-(2-aminoethyl)pyridin-4-imine. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form N-(2-aminoethyl)piperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, sodium hydroxide.
Major Products:
Oxidation: N-(2-aminoethyl)pyridin-4-imine.
Reduction: N-(2-aminoethyl)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-aminoethyl)pyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be modified to create derivatives that interact with specific biological targets, aiding in the development of new therapeutic agents.
Medicine: this compound derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2-pyridyl)ethylamine: Similar in structure but with the aminoethyl group attached to the 2-position of the pyridine ring.
4-(aminomethyl)pyridine: Features an aminomethyl group instead of an aminoethyl group.
4-(dimethylamino)pyridine: Contains a dimethylamino group at the 4-position.
Uniqueness: N-(2-aminoethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the 4-position of the pyridine ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
N'-pyridin-4-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWEGOXLGPYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)






![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)

